1-(1-cyclobutylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde 1-(1-cyclobutylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 2097978-30-6
VCID: VC3137222
InChI: InChI=1S/C11H16N4O/c16-8-9-6-15(13-12-9)11-4-5-14(7-11)10-2-1-3-10/h6,8,10-11H,1-5,7H2
SMILES: C1CC(C1)N2CCC(C2)N3C=C(N=N3)C=O
Molecular Formula: C11H16N4O
Molecular Weight: 220.27 g/mol

1-(1-cyclobutylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde

CAS No.: 2097978-30-6

Cat. No.: VC3137222

Molecular Formula: C11H16N4O

Molecular Weight: 220.27 g/mol

* For research use only. Not for human or veterinary use.

1-(1-cyclobutylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde - 2097978-30-6

Specification

CAS No. 2097978-30-6
Molecular Formula C11H16N4O
Molecular Weight 220.27 g/mol
IUPAC Name 1-(1-cyclobutylpyrrolidin-3-yl)triazole-4-carbaldehyde
Standard InChI InChI=1S/C11H16N4O/c16-8-9-6-15(13-12-9)11-4-5-14(7-11)10-2-1-3-10/h6,8,10-11H,1-5,7H2
Standard InChI Key OXRRQCLUGUZTEX-UHFFFAOYSA-N
SMILES C1CC(C1)N2CCC(C2)N3C=C(N=N3)C=O
Canonical SMILES C1CC(C1)N2CCC(C2)N3C=C(N=N3)C=O

Introduction

Structural Characteristics and Properties

Molecular Structure and Classification

1-(1-Cyclobutylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde belongs to the class of 1,2,3-triazoles, which are five-membered heterocyclic compounds containing three adjacent nitrogen atoms. The compound features several key structural components:

  • A 1,2,3-triazole core with a carbaldehyde (CHO) group at the 4-position

  • A cyclobutylpyrrolidine moiety attached at the N1 position of the triazole ring

  • A cyclobutyl ring connected to the nitrogen of the pyrrolidine ring

This arrangement results in a molecule with multiple functional groups and stereocenters, contributing to its complex chemical behavior and potential biological activities. The triazole moiety is recognized for its stability under various conditions and its ability to participate in hydrogen bonding interactions .

Physical and Chemical Properties

While specific experimental data for 1-(1-cyclobutylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is limited, properties can be estimated based on structural analogs and the known characteristics of related compounds. The compound is expected to have the following properties:

PropertyEstimated ValueBasis of Estimation
Molecular FormulaC₁₁H₁₅N₄OCalculated from structure
Molecular WeightApproximately 219.27 g/molCalculated from structure
Physical StateSolid at room temperatureBased on related triazoles
SolubilityModerate solubility in polar organic solventsBased on triazole compounds
LogP0.5-1.5 (estimated)Based on similar heterocycles
Hydrogen Bond Acceptors5N atoms in triazole and pyrrolidine; O atom in aldehyde
Hydrogen Bond Donors0-1Depending on tautomeric form

The presence of the aldehyde group introduces additional reactivity compared to unsubstituted triazoles, while the cyclobutylpyrrolidine moiety contributes to the compound's lipophilicity and potential for biological membrane permeability.

Synthesis Methodologies

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This widely used "click chemistry" approach would be suitable for forming the 1,2,3-triazole core:

  • Preparation of an azide derivative of cyclobutylpyrrolidine

  • Cycloaddition reaction with a suitable alkyne precursor

  • Subsequent oxidation of a primary alcohol or reduction of an ester to introduce the aldehyde functionality

This method offers regioselective formation of 1,4-disubstituted 1,2,3-triazoles under mild conditions and has been successfully applied to various triazole compounds.

Transformation from Precursor Triazoles

An alternative approach could involve:

  • Initial formation of 1H-1,2,3-triazole-4-carbaldehyde as described in literature

  • N-alkylation with an appropriate cyclobutylpyrrolidine derivative

  • Optimization of reaction conditions to achieve selective N1 substitution

The specific optimization of these synthetic routes would require careful consideration of protecting groups and reaction conditions to achieve selectivity and high yields.

Key Reaction Considerations

Based on the synthesis of structurally related triazoles, several factors would need consideration:

Reaction ParameterConsiderationsReference
Catalyst SelectionCu(I) catalysts for CuAAC reactionsBased on triazole synthesis methods
Solvent SystemDMF, DMSO, or aqueous mixtures depending on substrate solubilityDerived from related syntheses
Temperature ControlTypically 25-80°C depending on the specific transformationBased on similar reactions
pH ControlNeutral to slightly basic conditions for CuAACCommon for click chemistry protocols
PurificationColumn chromatography likely required for final product isolationStandard for heterocyclic compounds

Chemical Reactivity

Functional Group Reactivity

The reactivity of 1-(1-cyclobutylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is primarily determined by its constituent functional groups:

Aldehyde Reactivity

The aldehyde group at the 4-position of the triazole ring represents the most reactive site within the molecule and can participate in numerous transformations:

  • Nucleophilic additions leading to hemiacetals and acetals

  • Oxidation to carboxylic acids or reduction to alcohols

  • Condensation reactions with amines to form imines

  • Aldol reactions and related C-C bond-forming processes

  • Wittig and related olefination reactions

These reactions parallel those observed with 2-phenyl-2,1,3-triazole-4-carboxaldehyde, which undergoes typical aldehyde transformations including Grignard reactions, Perkin reactions, and oxidation to the corresponding acid .

TransformationPotential ProductsReaction Conditions
ReductionCorresponding primary alcoholNaBH₄, MeOH, 0°C to RT
OxidationCarboxylic acid derivativeKMnO₄ or NaClO₂ oxidation
Reductive AminationSecondary or tertiary aminesR-NH₂, NaBH₃CN, MeOH, AcOH
Wittig ReactionOlefin derivativesPh₃P=CHR, THF, variable temperature
Crossed CannizzaroCarbinol derivativeStrong base (KOH/NaOH)

These potential transformations are consistent with those observed for 2-phenyl-2,1,3-triazole-4-carboxaldehyde, which undergoes typical aldehyde reactions including condensation with acetone and crossed Cannizzaro reactions yielding triazolyl-carbinol derivatives .

Therapeutic AreaRationaleBased on
Antimicrobial AgentsTriazoles are known for antimicrobial propertiesSimilar triazole compounds
CNS-Active CompoundsPyrrolidine motif common in CNS drugsRelated heterocyclic structures
Enzyme InhibitorsAldehyde can form reversible covalent bonds with active site residuesReactivity profile of aldehydes
Anticancer AgentsTriazoles have shown diverse anticancer activitiesLiterature precedent for triazoles

The compound may be particularly valuable as a synthetic intermediate for developing more complex bioactive molecules through modification of the aldehyde functionality.

Synthetic Chemistry Applications

Beyond potential biological applications, the compound may serve as a versatile building block in organic synthesis:

  • As a precursor for heterocyclic libraries through aldehyde transformations

  • In the synthesis of complex molecules containing the triazole scaffold

  • As a model compound for studying the reactivity of substituted triazoles

The combination of the rigid triazole core with the flexible cyclobutylpyrrolidine substituent makes this compound structurally interesting for diverse chemical applications.

Analytical Characterization

NMR Spectroscopy

NucleusExpected Chemical Shifts and CharacteristicsComparison
¹H NMRAldehyde proton: ~9.8-10.2 ppm (singlet)
Triazole C5-H: ~8.0-8.5 ppm (singlet)
Pyrrolidine and cyclobutyl protons: ~1.5-4.0 ppm (complex multiplets)
Based on similar triazole aldehydes
¹³C NMRAldehyde carbon: ~180-185 ppm
Triazole carbons: ~125-150 ppm
Pyrrolidine and cyclobutyl carbons: ~20-60 ppm
Based on related heterocyclic compounds

Mass Spectrometry

Expected mass spectral data would include the molecular ion at m/z corresponding to the molecular weight (approximately 219) and characteristic fragmentation patterns involving loss of the aldehyde moiety and cleavage of the N-N bonds in the triazole ring .

TechniqueApplicationExpected Results
HPLCPurity determinationSingle peak with >95% area for pure material
TLCReaction monitoringRf value dependent on solvent system
Elemental AnalysisCompositional verificationC₁₁H₁₅N₄O: C, 60.26%; H, 6.90%; N, 25.56%; O, 7.29%
IR SpectroscopyFunctional group identificationStrong C=O stretch (1680-1720 cm⁻¹)
C=N and C-N stretching from triazole (1400-1650 cm⁻¹)

These analytical approaches would be essential for confirming the structure and purity of the synthesized compound, especially given the potential for regioisomers in triazole synthesis .

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